Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound "Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate" and its derivatives are primarily used in chemical synthesis and structural analysis. For instance, one study detailed the synthesis of a structurally related compound, where the cyclohexene ring adopted a half-chair conformation. In the crystal structure, molecules were linked via C—H⋯O hydrogen bonds, forming helical chains (Liu et al., 2013).
Formation of Functionalized Derivatives
This compound is utilized to form functionalized derivatives. For instance, it was used in reactions leading to the formation of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives, important structural sub-units present in several classes of bioactive compounds (Santos et al., 2000).
Hexahydrocarbazole Synthesis
The compound is involved in the synthesis of hexahydrocarbazoles and azahexahydrocarbazoles through a selective reduction process. This method provides an efficient route for generating these tricyclic frameworks (Labadie & Parmer, 2011).
Crystal Structure Analysis
The crystal structures of various derivatives have been determined, revealing details about conformation and molecular interactions. For instance, in the study of anticonvulsant enaminones, the cyclohexene rings adopt sofa conformations, providing insights into their structural behavior (Kubicki, Bassyouni, & Codding, 2000).
Application in Synthesizing Tricyclic Framework
A study focused on the efficient synthesis of tricyclic framework, showcasing the compound's role in generating complex molecular structures (Mubarak, Barker, & Peters, 2007).
Properties
IUPAC Name |
methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJIHXCXNTMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452056 | |
Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-07-4 | |
Record name | METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.